

X-ray crystallography of 2-Bromo-1-chloro-3-methoxybenzene derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1-chloro-3-methoxybenzene

Cat. No.: B169984

[Get Quote](#)

Crystallographic Comparison of Halogenated Methoxybenzene Derivatives

A detailed analysis of the solid-state structures of 4-Bromo-2-chloro-1-methoxybenzene and 1-Bromo-4-chloro-2,5-dimethoxybenzene provides valuable insights for researchers in crystallography, medicinal chemistry, and materials science. This guide compares their key crystallographic parameters, offering a side-by-side view of their molecular geometries and packing.

This comparison focuses on two derivatives of bromo-chloro-methoxybenzene, highlighting the structural variations arising from different substitution patterns on the benzene ring. While crystallographic data for **2-Bromo-1-chloro-3-methoxybenzene** is not publicly available, the analysis of these related compounds offers a strong foundation for understanding the impact of substituent placement on crystal packing and molecular conformation.

Comparative Crystallographic Data

The crystallographic data for 4-Bromo-2-chloro-1-methoxybenzene and 1-Bromo-4-chloro-2,5-dimethoxybenzene are summarized below, providing a clear comparison of their unit cell dimensions and refinement parameters.

Parameter	4-Bromo-2-chloro-1-methoxybenzene	1-Bromo-4-chloro-2,5-dimethoxybenzene
Chemical Formula	C ₇ H ₆ BrClO	C ₈ H ₈ BrClO ₂
Molecular Weight	221.47	251.50
Crystal System	Orthorhombic	Monoclinic
Space Group	Pbca	P2 ₁ /n
a (Å)	10.7164(1)	6.3804(7)
b (Å)	8.1340(2)	8.2586(10)
c (Å)	17.4336(4)	8.6337(11)
α (°)	90	90
β (°)	90	90.853(6)
γ (°)	90	90
Volume (Å ³)	1519.64(5)	454.89(9)
Z	8	2
Temperature (K)	90.0(2)	90
R-factor	0.019	0.030
wR-factor	0.041	0.069

Structural Insights and Key Differences

The most notable difference between the two structures is the crystal system and space group, with 4-Bromo-2-chloro-1-methoxybenzene crystallizing in the orthorhombic system and 1-Bromo-4-chloro-2,5-dimethoxybenzene in the monoclinic system. This fundamental difference in crystal packing is influenced by the presence of a second methoxy group in the latter.

In 4-Bromo-2-chloro-1-methoxybenzene, the methoxy group is slightly rotated out of the plane of the benzene ring.^[1] In contrast, the molecule of 1-Bromo-4-chloro-2,5-dimethoxybenzene sits on a crystallographic inversion center, which leads to a disorder in the halogen positions,

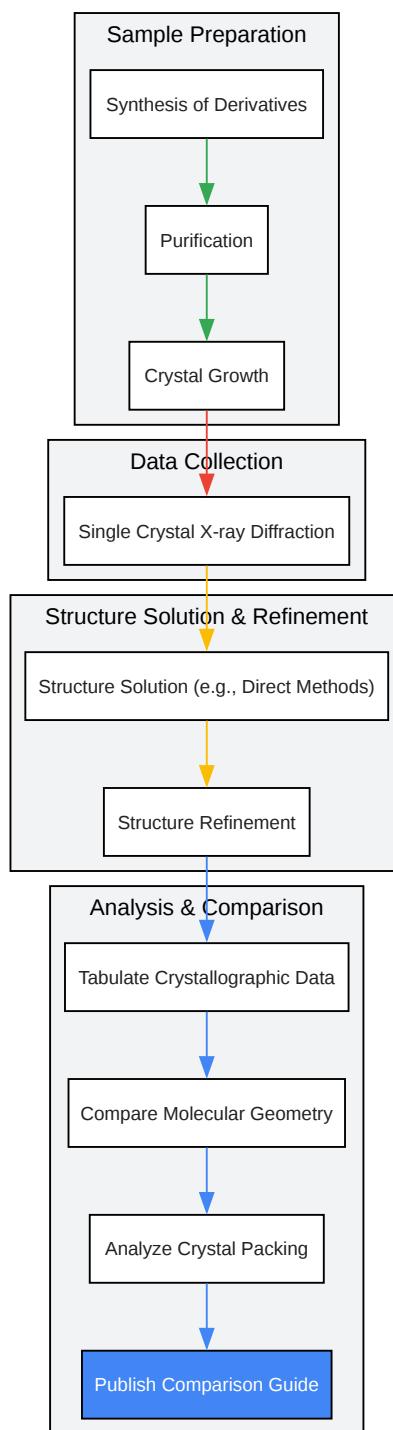
with each site being occupied by 50% bromine and 50% chlorine. This inversion also renders the two methoxy groups equivalent.

Experimental Protocols

The methodologies employed to obtain the crystallographic data are crucial for reproducibility and for understanding the quality of the data.

Synthesis and Crystallization

- 4-Bromo-2-chloro-1-methoxybenzene: This compound was synthesized by the methylation of 4-bromo-2-chlorophenol. Crystals suitable for X-ray diffraction were grown by the slow evaporation of a saturated solution of the compound in chloroform.[\[1\]](#)
- 1-Bromo-4-chloro-2,5-dimethoxybenzene: The synthesis of this derivative was not detailed in the available crystallographic report.


X-ray Diffraction Data Collection and Refinement

For both compounds, single-crystal X-ray diffraction data was collected at a low temperature (90 K) to minimize thermal vibrations and obtain high-quality data. A Nonius KappaCCD diffractometer was used for the data collection of 1-Bromo-4-chloro-2,5-dimethoxybenzene. The structures were solved by direct methods and refined by full-matrix least-squares on F^2 .

Logical Workflow for Comparative Crystallographic Analysis

The following diagram illustrates a typical workflow for the comparative analysis of crystal structures, from sample preparation to data interpretation.

Workflow for Comparative Crystallographic Analysis

[Click to download full resolution via product page](#)

Caption: A flowchart outlining the key stages in a comparative X-ray crystallography study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [X-ray crystallography of 2-Bromo-1-chloro-3-methoxybenzene derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b169984#x-ray-crystallography-of-2-bromo-1-chloro-3-methoxybenzene-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com